molecular formula C10H11FO3 B3154451 Ethyl 2-(4-fluorophenoxy)acetate CAS No. 777-87-7

Ethyl 2-(4-fluorophenoxy)acetate

Cat. No.: B3154451
CAS No.: 777-87-7
M. Wt: 198.19 g/mol
InChI Key: JZLDBMSPNHYJEW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenoxy)acetate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-fluorophenoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it acts as a substrate or inhibitor. For instance, it may interact with acetyl-CoA synthetase, influencing the conversion of acetate to acetyl-CoA . Additionally, it can bind to specific proteins, altering their function and activity, which can have downstream effects on cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can impact the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, it may affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, it may interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetyl-CoA synthetase and acetate kinase, influencing the conversion of acetate to acetyl-CoA . This interaction can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it may bind to specific proteins, influencing its localization and accumulation in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-fluorophenoxy)acetate can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 2-(4-fluorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDBMSPNHYJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 50 g (0.29 moles) of p-fluorophenoxy acetic acid in one liter of absolute ethanol is added 10 ml of sulfuric acid. The mixture is heated to reflux for 18 hours, cooled to room temperature, and evaporated under vacuum. It is then poured onto 300 g of ice, extracted twice with 500 ml of ether, washed twice with 250 ml of a saturated solution of sodium bicarbonate, 100 ml of saturated sodium chloride solution, dried with magnesium sulfate, filtered and evaporated under vacuum giving 58 g of an oil. This is crystallized from 50 ml of hexane at -25° C. to give 55 g (90%) of the subject product as colorless crystals, mp 32°-33° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

A solution of 4-fluorophenol (2.00 g, 17.84 mmol) in DMF (10 mL) was added dropwise to a stirred suspension of NaH in DMF (2.0 mL) at around 10° C. Ethyl bromoacetate (2.483 mL, 22.30 mmol) was added dropwise and then the reaction mixture was allowed to warm up to room temperature for 4 hours. The solvent was removed under vacuum and the residue was dissolved in methylene chloride and washed 2 times with water, dried over MgSO4, filtered and concentrated to dryness. The crude product was purified on silica gel using (4:1 heptane:EtOAc as eluent) to give ethyl 2-(4-fluorophenoxy)acetate (3.12 g, 95%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.483 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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